REACTION_CXSMILES
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[Br:1]Br.[Cl:3][C:4]1[CH:9]=[C:8]([CH2:10][C:11](=[O:13])[CH3:12])[CH:7]=[CH:6][N:5]=1>O1CCOCC1>[Br:1][CH:10]([C:8]1[CH:7]=[CH:6][N:5]=[C:4]([Cl:3])[CH:9]=1)[C:11](=[O:13])[CH3:12]
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Name
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|
Quantity
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1.36 mL
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Type
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reactant
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Smiles
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BrBr
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Name
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|
Quantity
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5 g
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Type
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reactant
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Smiles
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ClC1=NC=CC(=C1)CC(C)=O
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Name
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Quantity
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150 mL
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Type
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solvent
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Smiles
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O1CCOCC1
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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After 20 minutes at room temperature the solvent is removed in vacuo
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Duration
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20 min
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Name
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|
Type
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product
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Smiles
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BrC(C(C)=O)C1=CC(=NC=C1)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |